molecular formula C19H21ClN2O3S2 B4543212 N-[(4-chlorophenyl)methyl]-4-methylsulfanyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide

N-[(4-chlorophenyl)methyl]-4-methylsulfanyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide

Cat. No.: B4543212
M. Wt: 425.0 g/mol
InChI Key: MFVUHOIQFBGMRC-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-4-methylsulfanyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a methylsulfanyl group, and a pyrrolidine-1-carbonyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-4-methylsulfanyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzyl chloride with 4-methylsulfanylbenzenesulfonamide in the presence of a base to form the intermediate N-[(4-chlorophenyl)methyl]-4-methylsulfanylbenzenesulfonamide. This intermediate is then reacted with pyrrolidine-1-carbonyl chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-4-methylsulfanyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-4-methylsulfanyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-4-methylsulfanyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)methyl]benzenesulfonamide
  • N-(4-chlorobenzyl)benzenesulfonamide
  • N-(4-chlorophenyl)methyl-4-methylbenzenesulfonamide

Uniqueness

N-[(4-chlorophenyl)methyl]-4-methylsulfanyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide is unique due to the presence of the pyrrolidine-1-carbonyl group, which can impart distinct biological and chemical properties compared to similar compounds. This uniqueness can make it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-methylsulfanyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S2/c1-26-18-9-8-16(12-17(18)19(23)22-10-2-3-11-22)27(24,25)21-13-14-4-6-15(20)7-5-14/h4-9,12,21H,2-3,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVUHOIQFBGMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)Cl)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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